3-(2,3-Dihydroxyphenyl)propanoate
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Overview
Description
3-(2,3-dihydroxyphenyl)propanoate is the conjugate base of 3-(2,3-dihydroxyphenyl)propanoic acid. It derives from a propionate. It is a conjugate base of a 3-(2,3-dihydroxyphenyl)propanoic acid.
Scientific Research Applications
Anti-Inflammatory Properties
Research on compounds structurally similar to 3-(2,3-Dihydroxyphenyl)propanoate, specifically from the tender leaves of Eucommia ulmoides Oliv., has shown promising anti-inflammatory effects. Compounds like methyl 3-(3,4-dihydroxyphenyl)propanoate have been found to exhibit modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells, indicating potential for anti-inflammatory applications (Ren et al., 2021).
Material Science and Polymer Chemistry
Phloretic acid, a naturally occurring compound and a derivative similar to 3-(2,3-Dihydroxyphenyl)propanoate, has been explored as a renewable building block in material science. Specifically, it has been used to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This innovative approach facilitates the incorporation of benzoxazine properties into aliphatic –OH bearing molecules or macromolecules, suggesting extensive applications in material science (Trejo-Machin et al., 2017).
Analytical Chemistry and Stereochemistry
The structural and stereochemical aspects of compounds related to 3-(2,3-Dihydroxyphenyl)propanoate have been a subject of study in analytical chemistry. The crystal structure and stereochemistry of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of danshensu (similar to 3-(2,3-Dihydroxyphenyl)propanoate), have been elucidated, providing insights into the compound's chemical stability and bioactive potential (Chen et al., 2016).
Interaction with Biological Compounds
Studies have explored the interaction between derivatives of 3-(2,3-Dihydroxyphenyl)propanoate and biological compounds. For instance, the hydrolysate of Ge-132, 3-(trihydroxygermyl)propanoic acid, has shown the ability to interact with diol-containing sugar compounds. This interaction is significant, given the essential physiological functions of sugar chains, glycoproteins, and glucolipids in biological systems (Shimada et al., 2015).
properties
Product Name |
3-(2,3-Dihydroxyphenyl)propanoate |
---|---|
Molecular Formula |
C9H9O4- |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
3-(2,3-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12)/p-1 |
InChI Key |
QZDSXQJWBGMRLU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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